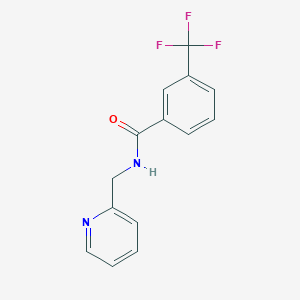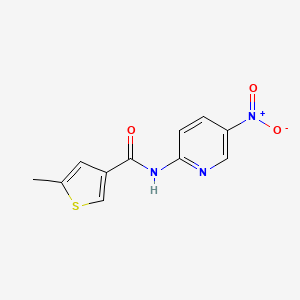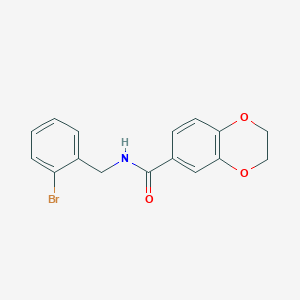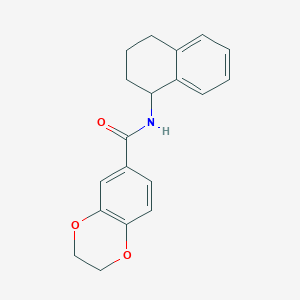
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide
説明
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various applications.
作用機序
The mechanism of action of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide involves the inhibition of the protein kinase CK2. CK2 is a protein that plays a crucial role in cell proliferation and survival. This compound binds to the ATP-binding site of CK2, which inhibits its activity. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to decrease the expression of various oncogenes, including c-Myc, Cyclin D1, and Bcl-2. This compound has also been found to increase the expression of tumor suppressor genes, including p53 and p21. This compound has been found to induce G1 cell cycle arrest, which is a process that prevents cells from entering the S phase of the cell cycle. This compound has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This compound has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has various advantages and limitations for lab experiments. One of the advantages of this compound is its high potency, which allows for the use of low concentrations of the compound in experiments. This compound has also been found to have high selectivity for CK2, which reduces the potential for off-target effects. One of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound has also been found to have poor pharmacokinetic properties, which limits its potential for in vivo studies.
将来の方向性
There are various future directions for the research of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide. One of the future directions is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another future direction is the investigation of the combination therapy of this compound with other chemotherapy drugs. The potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease, is also an area of future research. The use of this compound as a tool for studying the role of CK2 in various cellular processes is also an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has various scientific research applications. The synthesis of this compound has been optimized to produce a high yield of the compound. This compound has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. This compound has also been found to have low toxicity in normal cells. This compound has various advantages and limitations for lab experiments, including its high potency and low solubility in water. There are various future directions for the research of this compound, including the development of this compound analogs with improved properties and the investigation of combination therapy with other chemotherapy drugs.
科学的研究の応用
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to have various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. This compound has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-5-3-4-10(8-11)13(20)19-9-12-6-1-2-7-18-12/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGCGGHLJSJNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)

![N-(3-pyridinylmethyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4184606.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184611.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)
![5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4184655.png)
![6-methyl-1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184660.png)

![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
